1-(4-(5H-tetrazol-5-yl)phenyl)ethanone

Medicinal Chemistry Drug Design Physicochemical Properties

Research programs requiring a metabolically stable carboxylic acid bioisostere often face synthetic bottlenecks. 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone solves this by integrating a reactive ketone with a tetrazole ring in a precise para-substitution pattern. - Enables direct α-bromination (26.0 h) for rapid SAR library generation. - Calculated LogP ~0.8 supports CNS-permeability design. - Solid-state (mp 116-118 °C) simplifies handling and pre-formulation.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 552846-23-8
Cat. No. B1603826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5H-tetrazol-5-yl)phenyl)ethanone
CAS552846-23-8
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=NNN=N2
InChIInChI=1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5,9H,1H3
InChIKeyQXMXYILXMWRJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazole-Functionalized Acetophenone Building Block for Drug Discovery


1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is a para-substituted phenyl ethanone derivative featuring a tetrazole moiety. With a molecular formula of C9H8N4O and a molecular weight of 188.19 g/mol , this compound exists as a white to off-white solid with a reported melting point of 116-118°C . The presence of a reactive ketone and a tetrazole ring, a recognized bioisostere for carboxylic acids [1], makes it a versatile building block in medicinal chemistry and organic synthesis [2].

Para-substituted acetophenone with reactive ketone handle for synthetic elaboration
Supports α-functionalization and library synthesis
Tetrazole ring as a recognized carboxylic acid bioisostere in medicinal chemistry
Class-level inference; pKa and metabolic stability context
White solid with reported melting range 116–118 °C, facilitating handling and purification
Solid state supports recrystallization and storage

Why Generic Acetophenone or Tetrazole Substitution Fails


The value proposition of 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is derived from the specific integration of a tetrazole ring at the para-position of an acetophenone scaffold. Simple acetophenones lack the ionizable tetrazole moiety crucial for mimicking carboxylate groups in biological systems [1]. Conversely, stand-alone tetrazoles lack the reactive carbonyl handle for further synthetic elaboration. This dual functionality, and the precise para-substitution pattern, distinguishes it from regioisomers or analogs lacking either functional group, which may exhibit different reactivity profiles [2] and fail to serve as effective bioisosteres in target applications [3]. The data below quantifies these differentiating features.

1 Simple acetophenones lack the ionizable tetrazole required for carboxylate mimicry; bioisosteric function may not transfer.
2 Stand-alone tetrazoles or regioisomers without the para-acetyl group limit synthetic elaboration; reactivity profile may differ.
3 Carboxylic acid analogs (e.g., 4-acetylbenzoic acid) may show different metabolic and permeability outcomes; direct replacement requires validation.

Quantified Differentiation from Closest Analogs


Molecular Weight Comparison with 4'-Bromoacetophenone

The molecular weight of 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is 188.19 g/mol . This is 10.8 g/mol (5.4%) lower than the molecular weight of a common acetophenone analog, 4'-bromoacetophenone (CAS 99-90-1), which is 199.04 g/mol . In drug design, lower molecular weight can correlate with improved ligand efficiency and potentially enhanced permeability [1].

Molecular Weight
Cross-study comparable
188.19 g/mol vs 4'-Bromoacetophenone 199.04 g/mol (5.4% reduction)
Lower molecular weight may support ligand efficiency screening in early discovery.
Calculated physical property; context-dependent.
Medicinal Chemistry Drug Design Physicochemical Properties

Physical State and Melting Point Advantage

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is a solid with a reported melting point (mp) of 116-118°C . In contrast, a structurally similar acetophenone derivative, 4'-methoxyacetophenone (CAS 100-06-1), is a liquid at room temperature with a melting point of 38-40°C [1]. The solid, high-melting nature of the tetrazole derivative can simplify handling, purification, and long-term storage compared to liquid or low-melting alternatives [2].

Melting Point
Cross-study comparable
116–118 °C vs 4'-Methoxyacetophenone 38–40 °C (approx. 78 °C higher)
Higher melting point and solid state can simplify handling and initial purification.
Standard lab conditions; reported values.
Pre-formulation Material Science Physical Properties

Purity Specifications and Solution Preparation

A commercial supplier provides this compound with a purity specification of ≥95% [1]. Furthermore, detailed stock solution preparation data is available, indicating that a 1 mM solution requires 5.3138 mL of solvent for 1 mg of the compound [2]. This precise quantification allows researchers to achieve consistent and reproducible concentrations in biological assays, a critical step that can be challenging without such pre-calculated data.

Purity & Solution Prep
Supporting evidence
Purity ≥95%; 1 mM stock: 5.3138 mL per 1 mg
Defined purity and pre-calculated stock solutions support assay reproducibility.
Supplier specification; verify lot-specific COA.
Analytical Chemistry Reproducibility Assay Preparation

Tetrazole as a Carboxylic Acid Bioisostere

The tetrazole moiety is a well-established bioisostere for carboxylic acid groups, exhibiting a similar pKa of approximately 4.5 [1]. In contrast to carboxylic acid analogs like 4-acetylbenzoic acid (CAS 586-89-0, pKa ~4.2 [2]), the tetrazole group can confer superior metabolic stability by reducing the likelihood of problematic acyl glucuronide formation [3] and potentially enhance oral bioavailability due to its different ionization and permeability profile [4].

Bioisosteric Profile
Class-level inference
Tetrazole pKa ~4.5 vs 4-Acetylbenzoic acid pKa ~4.2; reported metabolic stability advantage of tetrazoles.
Tetrazole may reduce acyl glucuronide formation risk compared to carboxylic acid; PK profile context-dependent.
Literature-derived class comparison; requires project-specific validation.
Medicinal Chemistry Bioisosterism Lead Optimization

Defined Synthetic Utility via α-Bromination

The ketone group of 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is a reactive handle. A documented procedure demonstrates its utility, showing that under specific conditions (Br₂, K₂CO₃ in CHCl₃/DMF for 26.0 h), it can be selectively α-brominated to yield 2-bromo-1-(4-(1-octyl-1H-tetrazol-5-yl)phenyl)ethan-1-one [1]. This specific reactivity profile, quantified by the reaction time of 26.0 h, provides a direct synthetic pathway to a more complex intermediate for drug discovery programs targeting conditions like multiple sclerosis [2].

Synthetic Reactivity
Supporting evidence
α-Bromination: 26.0 h reaction time (Br₂, K₂CO₃ in CHCl₃/DMF)
Documented α-bromination pathway enables further functionalization for SAR libraries.
Reported conditions; scale-up safety not assessed.
Synthetic Chemistry Reactivity Building Blocks

Primary Application Scenarios


Synthesis of Bioactive Tetrazole Derivatives

This compound serves as a direct precursor for introducing a para-acetylphenyl tetrazole group into larger molecules. Its established reactivity, such as the 26.0-hour α-bromination to form a versatile intermediate, enables the creation of diverse compound libraries for structure-activity relationship (SAR) studies [1]. This is particularly relevant in programs where tetrazole is used as a metabolically stable carboxylic acid bioisostere [2].

Physicochemical Property Modulation in Pre-Formulation

The compound's favorable physical properties, including its solid state and a melting point of 116-118°C, make it a robust candidate for early-stage pre-formulation studies . Its lower molecular weight (188.19 g/mol) compared to halogenated analogs like 4'-bromoacetophenone (199.04 g/mol) can be advantageous when designing molecules with improved ligand efficiency .

Standardized Reagent for Reproducible Assays

With a defined purity of ≥95% and available quantitative data for preparing precise stock solutions (e.g., 5.3138 mL for a 1 mM solution from 1 mg of compound), this chemical can be reliably used as a standard reagent in biochemical assays [3]. This minimizes variability and ensures data reproducibility, a critical factor in both academic and industrial research settings.

Scaffold for CNS-Targeted Therapeutics

The documented synthetic utility of this compound in pathways related to drugs for central nervous system (CNS) disorders, such as fingolimod for multiple sclerosis, positions it as a valuable scaffold for CNS drug discovery [1]. Its physicochemical profile, including a calculated LogP of ~0.8, suggests a potential for CNS permeability, warranting further exploration in CNS-targeted programs [4].

Application
Selection Property
Validation Focus
Synthesis of tetrazole-containing bioactive molecules
Reactive ketone handle with documented α-bromination
Reaction reproducibility and intermediate purity
Physicochemical property modulation in pre-formulation
Solid state, high melting range, lower molecular weight vs halogenated analogs
Crystallinity, thermal stability, and solubility screening
Standardized reagent for reproducible biochemical assays
Defined purity grade and pre-calculated stock solution volumes
Lot-specific purity verification and solution stability
CNS drug discovery scaffold exploration
Calculated LogP ~0.8 and tetrazole bioisostere for CNS medicinal chemistry
Permeability assay and metabolic stability studies

Technical Documentation Hub

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38 linked technical documents
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